molecular formula C5H6FN3 B1270136 2-Fluoro-6-hydrazinopyridine CAS No. 80714-39-2

2-Fluoro-6-hydrazinopyridine

Cat. No.: B1270136
CAS No.: 80714-39-2
M. Wt: 127.12 g/mol
InChI Key: GESCDDOSISTEKA-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydrazinopyridine is a chemical compound with the molecular formula C5H6FN3 and a molecular weight of 127.12 g/mol It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a fluorine atom and a hydrazine group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-hydrazinopyridine can be synthesized through several methods, primarily involving the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . The general reaction scheme is as follows:

    Nucleophilic Substitution:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-hydrazinopyridine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazones.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Hydrazones.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-6-hydrazinopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydrazinopyridine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

    2-Hydrazinopyridine: Lacks the fluorine atom, making it less stable and less bioavailable.

    6-Fluoropyridin-2-amine: Contains an amine group instead of a hydrazine group, leading to different reactivity and applications.

    2-Fluoropyridine: Lacks the hydrazine group, limiting its use in certain synthetic applications.

Uniqueness: 2-Fluoro-6-hydrazinopyridine is unique due to the presence of both a fluorine atom and a hydrazine group, which confer enhanced stability, reactivity, and bioavailability. These properties make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(6-fluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESCDDOSISTEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363074
Record name 2-fluoro-6-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80714-39-2
Record name 2-fluoro-6-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Difluoropyridine (25 g), isopropyl alcohol (100 ml) and hydrazine hydrate (40 ml) were mixed and refluxed with heating for 3 hours. The isopropyl alcohol was evaporated under reduced pressure, and the residue was added with water. The deposited crystals were collected by filtration, washed with water and dried to obtain 6-fluoro-2-hydrazinopyridine (21.2 g, yield: 76.8%). Coloration was observed during drying, and accordingly, the product was used for the next reaction immediately after the drying.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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